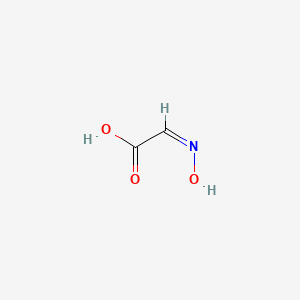

(2E)-2-Hydroxyimino-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C2H3NO3 It is characterized by the presence of a hydroxyimino group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)acetic acid typically involves the reaction of glyoxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The reaction can be represented as follows:

Glyoxylic acid+Hydroxylamine→(2E)-2-(hydroxyimino)acetic acid

Industrial Production Methods

Industrial production of (2E)-2-(hydroxyimino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

Oxidation: Formation of oxoacetic acid derivatives.

Reduction: Formation of aminoacetic acid derivatives.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : (2E)-2-Hydroxyimino-acetic acid serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxyimino group allows for diverse reactivity, making it a valuable reagent in organic synthesis.

- Coordination Chemistry : The compound's ability to form chelate complexes with metal ions is significant in coordination chemistry. It has been shown to interact effectively with various metal ions, enhancing its biological efficacy and potential applications in catalysis .

Biology

- Biochemical Pathways : Research indicates that this compound may play a role in specific biochemical pathways. Its interaction with enzymes and receptors can modulate various biological processes, suggesting potential therapeutic applications .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, analogs have shown significant activity against Plasmodium falciparum, indicating potential as antimalarial agents .

- Anticancer Properties : The compound has also been investigated for its anticancer activities. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

- Therapeutic Potential : this compound is being explored for its therapeutic properties, particularly in treating infections and cancer. Its ability to interact with biological targets makes it a candidate for drug development .

- Case Study - Antiparasitic Activity : In a study focusing on malaria treatment, derivatives of this compound were tested for their ability to inhibit PfATP4-associated Na⁺-ATPase activity. The most effective compound demonstrated significant in vivo efficacy in mouse models .

Data Summary

The following tables summarize the biological activities and properties of this compound:

| Activity Type | Target Pathogen | EC50 (μM) | Remarks |

|---|---|---|---|

| Antiviral | Zika Virus | 3.2 | Moderate activity observed |

| Antiviral | Human Respiratory Syncytial Virus | 5.2 | Effective against respiratory viruses |

| Antiparasitic | Plasmodium falciparum | 0.395 | Significant inhibition in vitro |

| Anticancer | Various cancer cell lines | Varies | Induces apoptosis |

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate biochemical pathways and exert various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Glyoxylic acid: A precursor in the synthesis of (2E)-2-(hydroxyimino)acetic acid.

Aminoacetic acid: A reduction product of (2E)-2-(hydroxyimino)acetic acid.

Oxoacetic acid: An oxidation product of (2E)-2-(hydroxyimino)acetic acid.

Uniqueness

(2E)-2-(hydroxyimino)acetic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity

Biological Activity

(2E)-2-Hydroxyimino-acetic acid (HIAA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of HIAA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

HIAA is an oxime derivative with the molecular formula C₂H₃N₃O₃. It can be synthesized through various methods, including mild catalytic reactions that facilitate the formation of hydroxyimino functional groups in related compounds . The synthesis often involves the reaction of acetic acid derivatives with hydroxylamine under controlled conditions.

The biological activity of HIAA is primarily attributed to its ability to interact with metal ions and form chelate complexes. This property is significant in coordination chemistry and catalysis. The hydroxyimino group in HIAA allows it to bind effectively to various metal ions, which can enhance its biological efficacy .

Antiviral Activity

Recent studies have indicated that HIAA exhibits moderate antiviral activity against several viruses. For instance, a derivative of HIAA demonstrated significant activity against Zika virus (ZIKV) and human respiratory syncytial virus (HRSV), with effective concentrations (EC50) reported at 3.2 μM and 5.2 μM respectively . The antiviral mechanism may involve interference with viral replication processes or inhibition of viral enzyme activities.

Antiparasitic Activity

HIAA has also shown potential as an antiparasitic agent. Research indicates that modifications to the HIAA structure can enhance its activity against Plasmodium falciparum, the causative agent of malaria. For example, specific analogs have been developed that significantly inhibit parasite growth, demonstrating EC50 values as low as 0.395 μM .

Anticonvulsant Properties

In addition to its antiviral and antiparasitic activities, HIAA derivatives have been explored for their anticonvulsant properties. Some studies suggest that compounds derived from HIAA can modulate neurotransmitter systems, potentially offering therapeutic benefits in seizure disorders.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral effects of several HIAA derivatives against a panel of RNA viruses. Among them, a specific derivative showed promising results against ZIKV and HRSV, highlighting the potential for further development into therapeutic agents for viral infections .

Case Study 2: Antiparasitic Activity

In another investigation focusing on malaria treatment, analogs derived from HIAA were tested for their ability to inhibit PfATP4-associated Na⁺-ATPase activity. The most effective compound demonstrated significant in vivo efficacy in mouse models, indicating its potential as a new antimalarial therapy .

Data Summary

| Activity Type | Target Pathogen | EC50 (μM) | Remarks |

|---|---|---|---|

| Antiviral | Zika Virus | 3.2 | Moderate activity observed |

| Antiviral | Human Respiratory Syncytial Virus | 5.2 | Effective against respiratory viruses |

| Antiparasitic | Plasmodium falciparum | 0.395 | Significant inhibition in vitro |

| Anticonvulsant | Neurological disorders | Varies | Potential modulation of neurotransmitters |

Q & A

Q. Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of (2E)-2-Hydroxyimino-acetic acid?

Methodological Answer:

To confirm the molecular structure, use a combination of NMR spectroscopy (¹H and ¹³C) to identify functional groups (e.g., hydroxyimino and carboxylic acid moieties) and X-ray crystallography for precise bond-length and angle measurements. For crystallographic refinement, employ the SHELX suite (e.g., SHELXL for small-molecule refinement) to resolve hydrogen-bonding networks and verify stereochemistry . Mass spectrometry (HRMS or ESI-MS) can further validate molecular weight and purity.

Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

Refer to the GHS classification for flammable solids (Category 1/2) and skin corrosion (Category 1A–1C). Use flame-resistant gloves (e.g., nitrile), fume hoods for weighing/dispensing, and secondary containment to prevent spills. In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing . Store in airtight containers away from heat sources, and dispose of waste via certified chemical disposal agencies .

Q. Advanced: How can researchers address discrepancies in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Design a controlled stability study with the following steps:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC-UV at regular intervals (0, 24, 48, 72 hrs) to quantify remaining intact compound.

- Use Arrhenius kinetics to model degradation rates and identify pH-dependent instability mechanisms.

- Validate results against published data, ensuring experimental conditions (e.g., ionic strength, light exposure) are identical to prior studies. Contradictions may arise from unaccounted variables like trace metal catalysis .

Q. Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces and identify electrophilic sites (e.g., carbonyl carbon).

- Simulate reaction pathways with nucleophiles (e.g., amines) to calculate activation energies and transition states.

- Validate predictions experimentally using kinetic isotope effects (KIE) or in situ FTIR to track intermediate formation. Cross-reference with PubChem data on analogous compounds (e.g., 2-acetamido-2-cyclohexylacetic acid) to assess transferability of mechanistic insights .

Q. Basic: What synthetic routes are effective for producing this compound with high stereochemical purity?

Methodological Answer:

A reliable method involves:

- Condensation of glyoxylic acid with hydroxylamine in aqueous ethanol (pH 4–5, 0–5°C) to favor the E-isomer.

- Purify via recrystallization from ethanol/water (3:1 v/v) and confirm stereochemistry using NOESY NMR to detect spatial proximity of hydroxyimino and carboxylic protons.

- Monitor reaction progress with TLC (silica gel, ethyl acetate mobile phase) and adjust stoichiometry to minimize byproducts (e.g., oxime dimers) .

Q. Advanced: How can researchers reconcile conflicting biological activity data for this compound in antioxidant assays?

Methodological Answer:

Address discrepancies through:

- Standardized assay conditions : Use the same radical source (e.g., DPPH vs. ABTS) and concentrations across studies.

- Dose-response curves to identify non-linear effects and potential pro-oxidant activity at high concentrations.

- Metabolomic profiling to detect in situ degradation products (e.g., nitroxides) that may interfere with assay readouts.

- Cross-validate with in vivo models (e.g., C. elegans oxidative stress assays) to distinguish artefactual in vitro results from true biological activity .

Q. Advanced: What experimental designs minimize batch-to-batch variability in this compound synthesis?

Methodological Answer:

Implement quality-by-design (QbD) principles:

- Use design of experiments (DoE) to optimize reaction parameters (temperature, pH, stirring rate).

- Monitor intermediate formation via real-time Raman spectroscopy to ensure consistent conversion rates.

- Characterize batches with XRD to confirm crystallinity and DSC to assess thermal stability.

- Establish acceptance criteria for impurities (e.g., ≤0.5% by HPLC) and document deviations in a laboratory information management system (LIMS) .

Properties

Molecular Formula |

C2H3NO3 |

|---|---|

Molecular Weight |

89.05 g/mol |

IUPAC Name |

(2Z)-2-hydroxyiminoacetic acid |

InChI |

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1- |

InChI Key |

PBZUAIHRZUBBAJ-IWQZZHSRSA-N |

Isomeric SMILES |

C(=N\O)\C(=O)O |

Canonical SMILES |

C(=NO)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.